3-Sulfanylprop-2-enenitrile
Description
3-Sulfanylprop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a sulfanyl (-SH) group at the β-position (carbon 3) and a nitrile (-C≡N) group at the α-position (carbon 1). This structure renders it reactive toward nucleophilic additions and eliminations, typical of conjugated enenitrile systems.
Properties
CAS No. |
64263-55-4 |
|---|---|
Molecular Formula |
C3H3NS |
Molecular Weight |
85.13 g/mol |
IUPAC Name |
3-sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C3H3NS/c4-2-1-3-5/h1,3,5H |
InChI Key |
DGWPLIZUEKSHJU-UHFFFAOYSA-N |
Canonical SMILES |
C(=CS)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Sulfanylprop-2-enenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with thiols. For example, the reaction of 3-chloroprop-2-enenitrile with hydrogen sulfide (H₂S) under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Sulfanylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Sulfanylprop-2-enenitrile involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The nitrile group can also participate in interactions with enzymes and other biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 3-sulfanylprop-2-enenitrile derivatives are influenced by substituents at positions 2 and 3. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Prop-2-enenitrile Derivatives
Key Observations
Electronic Effects: Sulfonyl (-SO₂R) vs. Sulfanyl (-SH): Sulfonyl groups (e.g., in (E)-3-phenylsulfonylprop-2-enenitrile) are electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated system and promoting nucleophilic attacks at the β-carbon . In contrast, sulfanyl groups may act as weak electron donors, moderating reactivity but enabling thiol-based conjugation in drug design .
Reactivity: (E)-3-Phenylsulfonylprop-2-enenitrile undergoes regiospecific additions with sulfur-, oxygen-, and carbon-based nucleophiles to yield β-substituted nitriles, a property less pronounced in sulfanyl analogs due to reduced electrophilicity . Nitro-substituted derivatives (e.g., 3-(3-nitrophenyl)prop-2-enenitrile) exhibit enhanced stability toward oxidation but reduced nucleophilic addition rates due to steric and electronic effects .
Applications: Pharmaceuticals: Complex derivatives like 2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile (CAS 379255-67-1) are tailored for targeted biological activity, leveraging benzothiazole and aryl-amino moieties for receptor binding . Materials Science: Thienyl- and phenylsulfonyl-substituted analogs (e.g., CAS 708230-19-7) are utilized in conductive polymers or as intermediates in heterocyclic synthesis .
Hazards :
- Sulfanyl derivatives (e.g., this compound analogs) often lack comprehensive toxicological data, warranting precautions against inhalation or dermal exposure . Sulfonyl analogs may pose lower acute hazards but require handling in ventilated environments due to dust formation .
Research Findings and Trends
- Synthetic Utility : The α,β-unsaturated nitrile scaffold is a cornerstone in constructing heterocycles. For example, this compound derivatives serve as precursors to thiazole and benzothiazole compounds via cyclization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
